molecular formula C18H20N2O3S B2824928 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide CAS No. 941994-37-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide

Cat. No.: B2824928
CAS No.: 941994-37-2
M. Wt: 344.43
InChI Key: RLTRWHLHGDLDOH-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the investigation of PAD4 (Peptidyl Arginine Deiminase 4) inhibition . Compounds featuring the 1,1-dioxidoisothiazolidin moiety, as present in this molecule, are being explored as potent and selective inhibitors of the PAD4 enzyme . PAD4 is responsible for the post-translational deimination/citrullination of arginine residues in proteins, a process implicated in the pathogenesis of various autoimmune diseases, most notably Rheumatoid Arthritis (RA) . Research into PAD4 inhibitors like this compound is therefore critical for developing new therapeutic strategies for RA, as well as other conditions such as vasculitis, systemic lupus erythematosus (SLE), and ulcerative colitis . Furthermore, PAD4 plays a role in the formation of Neutrophil Extracellular Traps (NETs), and its inhibition can reduce pathological neutrophil activity, suggesting potential research applications in a broader range of inflammatory diseases . The compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the product with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-17-12-16(8-7-14(17)2)20-9-4-10-24(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTRWHLHGDLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: The initial step involves the synthesis of the isothiazolidinone ring. This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidinone ring.

    Attachment of the Benzamide Group: The next step involves the attachment of the benzamide group to the isothiazolidinone ring. This can be done through an amide coupling reaction, where the carboxylic acid derivative of the benzamide is reacted with the amine group of the isothiazolidinone under dehydrating conditions.

    Introduction of the Methyl Groups: The final step involves the introduction of the methyl groups at the desired positions on the phenyl ring. This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide is C14H20N2O4S, with a molecular weight of approximately 312.39 g/mol. The structure features a dioxidoisothiazolidine moiety, which contributes to its unique reactivity and biological interaction potential.

Chemistry

This compound serves as a versatile building block in organic synthesis. It participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the creation of diverse derivatives that can be tailored for specific applications.

Table 1: Types of Reactions Involving the Compound

Reaction TypeDescription
OxidationFormation of sulfoxides or sulfones
ReductionConversion to amines or alcohols
SubstitutionNucleophilic or electrophilic substitutions

Biology

Research indicates that this compound may exhibit significant biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features allow it to interact with biological macromolecules effectively.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on A549 (lung cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The results showed IC50 values ranging from 2.55 to 4.50 µM, indicating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM). The proposed mechanism involves the inhibition of cellular pathways associated with cancer cell proliferation.

Medicine

The compound is being explored as a potential therapeutic agent for various diseases due to its promising biological activities. Its ability to modulate specific molecular targets may lead to the development of new treatments for conditions such as cancer and infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:

Compound FeatureEffect on Activity
Dioxidoisothiazolidine moietyEssential for cytotoxicity
Methoxy groupsIncrease lipophilicity and receptor affinity
Amide linkageFacilitates interaction with target proteins

Pharmacokinetics

Preliminary pharmacokinetic studies suggest moderate bioavailability due to the compound's lipophilic nature. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide and related benzamide derivatives:

Compound Name Core Structure Key Substituents/Functional Groups Biological/Physicochemical Relevance Reference
Target Compound Benzamide + isothiazolidine dioxide - 3-Methylbenzamide
- 1,1-Dioxidoisothiazolidine
- 2-Methylphenyl
Enhanced hydrogen bonding, potential enzyme inhibition via sulfonamide -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + tertiary alcohol - 3-Methylbenzamide
- 2-Hydroxy-1,1-dimethylethyl
N,O-bidentate directing group for metal catalysis
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole - 2,4-Difluorobenzamide
- 5-Chlorothiazole
PFOR enzyme inhibition; improved metabolic stability via fluorine
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide Benzamide + thiadiazole + quinoxaline - 3,5-Bis(trifluoromethyl)benzamide
- Thiadiazole-quinoxaline
Enhanced electron-withdrawing effects; antiviral activity
N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine Benzamide + oxadiazole + benzoxazole - 1,3,4-Oxadiazole
- Benzoxazole
Fluorescence properties; antimicrobial potential

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than fluorinated derivatives (e.g., ) due to methyl groups but lower than trifluoromethyl-containing analogs (e.g., ).
  • Hydrogen Bonding : The 1,1-dioxidoisothiazolidine group provides stronger hydrogen-bonding capacity (similar to ’s amide-thiazole system) compared to tertiary alcohol derivatives (e.g., ).

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Dioxidoisothiazolidin moiety : This feature is believed to play a crucial role in its biological activity.
  • Phenyl and methyl groups : These substituents may influence the compound's interaction with biological targets.

The molecular formula for this compound is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 359.4 g/mol.

Target Enzymes

This compound primarily targets Cyclin-dependent kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and potential apoptosis in cancer cells.

Biochemical Pathways

The compound's action results in:

  • Inhibition of cell proliferation : By blocking CDK2 activity, it prevents uncontrolled cell division.
  • Induction of apoptosis : This is particularly significant in cancer therapy, where inducing cell death in malignant cells is a primary goal.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies using various cancer cell lines have shown that this compound effectively inhibits cell growth and induces apoptosis. For instance, studies indicate that it can significantly reduce the viability of breast cancer cells when administered at specific concentrations .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the efficacy of this compound against different cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.4Significant reduction in viability
A549 (Lung Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)18.6Cell cycle arrest

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells at lower concentrations .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
  • Antimicrobial properties : Early research indicates it may inhibit certain bacterial strains .

Q & A

Basic: What are the key synthetic strategies for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the isothiazolidine ring via cyclization of a thiol-containing precursor with an oxidizing agent (e.g., H₂O₂) to introduce the 1,1-dioxido group .
  • Step 2: Coupling the isothiazolidine intermediate with a substituted benzoyl chloride. For example, reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Optimization:
    • Catalysts: Palladium or copper catalysts enhance coupling efficiency .
    • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    • Temperature: Controlled heating (60–80°C) minimizes side reactions .

Table 1: Example Reaction Conditions

StepReagent/CatalystSolventTemperatureYield (%)
1H₂O₂, HClEtOH25°C75–85
2TriethylamineDMF70°C60–70

Advanced: How does the 1,1-dioxidoisothiazolidin-2-yl moiety influence binding to cyclooxygenase-2 (COX-2)?

Methodological Answer:
The dioxidoisothiazolidine group contributes to:

  • Hydrogen Bonding: The sulfone oxygen atoms act as hydrogen bond acceptors with Arg120 and Tyr355 in COX-2’s active site .
  • Conformational Rigidity: The fused ring system restricts rotational freedom, enhancing target selectivity .
  • Validation:
    • Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding modes. Compare with analogs lacking the dioxido group .
    • X-ray Crystallography: Co-crystallize the compound with COX-2 and refine structures using SHELXL .

Key Finding: Removal of the dioxido group reduces inhibitory activity by 50% (IC₅₀ shifts from 0.2 µM to 0.5 µM) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at 2- and 3-positions) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 357.12) .
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks using SHELX suites (SHELXD for phasing, SHELXL for refinement) .

Table 2: Example Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP2₁/c
R-factor0.042
H-bond (N–H⋯O)2.89 Å, 158°

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HT-29 vs. HCT-116) or incubation times .
  • Compound Purity: Validate purity (>95%) via HPLC with a C18 column (gradient: 10–90% MeCN in H₂O) .
  • Structural Confirmation: Ensure no degradation by comparing NMR spectra pre- and post-assay .

Case Study: A 20% impurity (unreacted benzoyl chloride) inflated IC₅₀ from 0.3 µM to 1.2 µM in one study .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for methyl substitutions on the benzamide ring?

Methodological Answer:

  • Derivative Synthesis: Prepare analogs with substituents (e.g., -Cl, -OCH₃) at the 3-methyl position .
  • Biological Testing: Screen against COX-2 using fluorescence polarization assays .
  • QSAR Modeling: Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ .

Table 3: SAR Data (Hypothetical)

SubstituentlogPIC₅₀ (µM)Notes
-CH₃2.10.2Reference compound
-Cl2.50.4Reduced selectivity
-OCH₃1.80.3Improved solubility

Basic: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Twinning: Common due to flexible isothiazolidine ring. Mitigate by slow evaporation from MeOH/EtOAc (1:1) .
  • Low Resolution: Optimize crystal growth using seeding techniques and cryocooling (100 K) .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H⋯O) via SHELXL refinement to confirm packing .

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